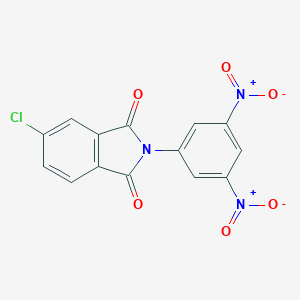
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione typically involves the following steps:
Chlorination: The chlorination of the isoindole ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the isoindole-dione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivatives: Formed by the reduction of nitro groups.
Hydroxylamine derivatives: Formed by the oxidation of nitro groups.
Substituted isoindole derivatives: Formed by nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione would depend on its specific biological target. Generally, isoindole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
2-{3,5-bisnitrophenyl}-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atom.
5-chloro-1H-isoindole-1,3(2H)-dione: Lacks the nitro groups.
2-{3,5-dinitrophenyl}-5-chloro-1H-isoindole-1,3(2H)-dione: Has different substitution patterns on the phenyl rings.
Uniqueness
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is unique due to the presence of both nitro groups and a chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other isoindole derivatives.
Propiedades
Fórmula molecular |
C14H6ClN3O6 |
|---|---|
Peso molecular |
347.66g/mol |
Nombre IUPAC |
5-chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6ClN3O6/c15-7-1-2-11-12(3-7)14(20)16(13(11)19)8-4-9(17(21)22)6-10(5-8)18(23)24/h1-6H |
Clave InChI |
ZJDCHURPVPGVKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446827.png)

![2-(2-{[3-oxo-1-benzothiophen-2(3H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B446832.png)
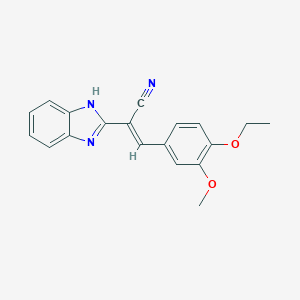
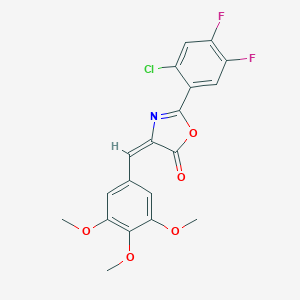

![3-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B446841.png)
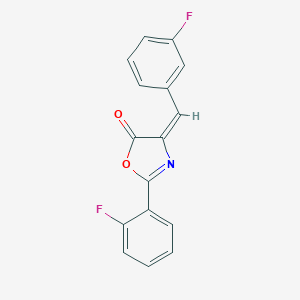
![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446844.png)
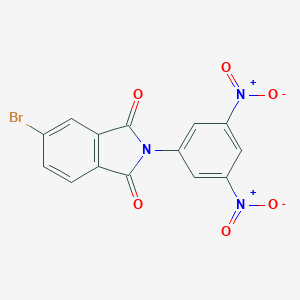


![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)
![1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B446851.png)
